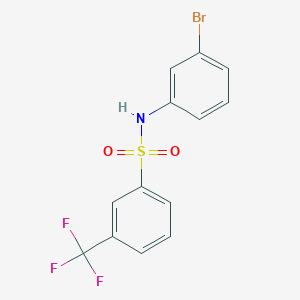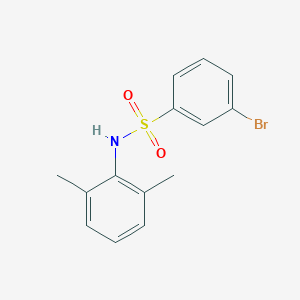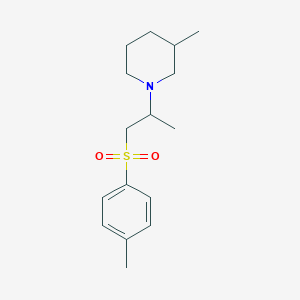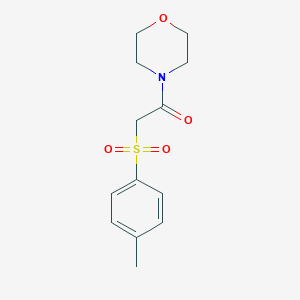
2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide is a chemical compound that belongs to the class of drugs known as selective antagonists of the cannabinoid receptor CB1. It has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various medical conditions.
Mécanisme D'action
2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide acts as a selective antagonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. By blocking the activity of this receptor, it can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate the release of various neurotransmitters in the brain. This can have a significant impact on various physiological processes, including appetite regulation, metabolism, and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide for lab experiments is its high selectivity for the CB1 receptor, which allows for more precise and targeted studies. However, its limited solubility and potential for off-target effects can also pose challenges for researchers.
Orientations Futures
There are several potential future directions for research on 2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide, including:
1. Further studies on its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Investigation of its potential role in the regulation of appetite and metabolism, with a focus on its potential as a treatment for obesity and related metabolic disorders.
3. Exploration of its potential as a treatment for addiction and substance abuse disorders, particularly in combination with other therapies.
4. Development of more effective and efficient synthesis methods to improve its availability for research and potential clinical use.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. Its high selectivity for the CB1 receptor and its ability to modulate neurotransmitter release make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide involves the reaction of 4-isobutylbenzene with ethyl acrylate, followed by the cyclization of the resulting product with hydroxylamine hydrochloride and sodium acetate. The final step involves the acylation of the isoxazole ring with propionyl chloride.
Applications De Recherche Scientifique
2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions, including obesity, diabetes, and neurodegenerative diseases. It has also been shown to have potential in the treatment of addiction and substance abuse disorders.
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)9-14-5-7-15(8-6-14)13(4)17(20)18-16-10-12(3)21-19-16/h5-8,10-11,13H,9H2,1-4H3,(H,18,19,20) |
Clé InChI |
OSHGSHFDIKCPRY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
SMILES canonique |
CC1=CC(=NO1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)


![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)